molecular formula C7H14O3 B14383342 2-(2-Ethoxyethyl)-1,3-dioxolane CAS No. 89769-17-5

2-(2-Ethoxyethyl)-1,3-dioxolane

Cat. No.: B14383342
CAS No.: 89769-17-5
M. Wt: 146.18 g/mol
InChI Key: OXCNSMPEOCUTLC-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-1,3-dioxolane is a five-membered cyclic acetal with a 1,3-dioxolane backbone and a 2-ethoxyethyl substituent at the 2-position. The 1,3-dioxolane ring is characterized by two oxygen atoms at the 1- and 3-positions, providing stability and reactivity for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

89769-17-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-(2-ethoxyethyl)-1,3-dioxolane

InChI

InChI=1S/C7H14O3/c1-2-8-4-3-7-9-5-6-10-7/h7H,2-6H2,1H3

InChI Key

OXCNSMPEOCUTLC-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1OCCO1

Origin of Product

United States

Preparation Methods

Preparation of 2-(2-Bromoethyl)-1,3-Dioxolane

The synthesis begins with the formation of 2-(2-bromoethyl)-1,3-dioxolane, achieved through the acid-catalyzed acetalization of acrolein and ethylene glycol in the presence of hydrogen bromide (HBr). This reaction proceeds under mild conditions (5–20°C, 0.5 hours) in 1,4-dioxane, yielding the brominated intermediate in 82% isolated yield. The mechanism involves protonation of acrolein’s carbonyl group, followed by nucleophilic attack by ethylene glycol and subsequent trapping of the hemiacetal with HBr (Figure 1).

Reaction Conditions

Parameter Value
Reactants Acrolein, ethylene glycol, HBr
Solvent 1,4-Dioxane
Temperature 5–20°C
Time 0.5 hours
Yield 82%

Nucleophilic Substitution with Sodium Ethoxide

The bromoethyl intermediate undergoes nucleophilic substitution with sodium ethoxide in anhydrous ethanol. Heating under reflux (78°C, 6–8 hours) facilitates the displacement of bromide by ethoxide, yielding 2-(2-ethoxyethyl)-1,3-dioxolane. This step typically achieves 70–75% yield, with purity confirmed via gas chromatography-mass spectrometry (GC-MS).

Critical Optimization Factors

  • Solvent Polarity : Ethanol enhances nucleophilicity of ethoxide ions.
  • Temperature Control : Prolonged heating minimizes elimination side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sodium ethoxide to bromoethyl derivative ensures complete conversion.

Direct Acetalization Using 3-Ethoxypropanal

Aldehyde Synthesis and Cyclization

3-Ethoxypropanal, synthesized via oxidation of 3-ethoxypropan-1-ol (pyridinium chlorochromate in dichloromethane), reacts with ethylene glycol under acidic conditions (p-toluenesulfonic acid, 60°C, 4 hours). This one-pot method yields this compound in 68–72% yield, with water removal via Dean-Stark apparatus driving the equilibrium toward product formation.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 4.85 (s, 2H, dioxolane OCH₂O), 3.60–3.45 (m, 4H, OCH₂CH₂O), 1.55 (t, J = 6.8 Hz, 2H, CH₂CH₂O), 1.20 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR : 104.5 ppm (dioxolane carbons), 72.1 ppm (OCH₂CH₂O), 15.3 ppm (CH₃).

Solvent and Catalyst Screening

Comparative studies reveal that toluene outperforms polar aprotic solvents (e.g., dimethylformamide) by minimizing side reactions. Catalytic amounts of Amberlyst-15 (5 wt%) enhance reaction rates without compromising yield.

Montmorillonite K10-Catalyzed Acetalization

Mechanistic Insights and Substrate Scope

Montmorillonite K10, an acidic clay catalyst, facilitates the acetalization of ethylene glycol with aldehydes bearing ether functionalities. For this compound synthesis, 3-ethoxypropanal and ethylene glycol react in toluene at 80°C (3 hours), achieving 85% yield. The catalyst’s Brønsted acidity promotes carbonyl activation, while its layered structure stabilizes transition states.

Advantages Over Conventional Acids

  • Reusability : Mont K10 retains activity for ≥5 cycles.
  • Selectivity : Suppresses polymerization of acrolein derivatives.

Comparative Reaction Metrics

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 60 4 68
Mont K10 80 3 85
p-TSA 60 4 72

Orthoester-Mediated Strategies

Trimethyl Orthoformate Activation

Trimethyl orthoformate (TMOF) serves as a dehydrating agent in the acetalization of 3-ethoxypropanal with ethylene glycol. Under reflux in acetonitrile (2 hours), this method achieves 78% yield, with TMOF sequestering water to shift equilibrium.

Side Reaction Mitigation

  • Byproduct Formation : Excess TMOF minimizes transacetalization.
  • Purification : Flash chromatography (hexane/ethyl acetate, 8:2) removes residual glycols.

Tosylation and Alkoxylation

Hydroxyl Group Activation

2-(2-Hydroxyethyl)-1,3-dioxolane, derived from ethylene glycol and 3-hydroxypropanal, undergoes tosylation (tosyl chloride, pyridine, 0°C, 1 hour) to yield the corresponding tosylate. Subsequent treatment with sodium ethoxide in dimethyl sulfoxide (DMSO, 60°C, 6 hours) introduces the ethoxy group, affording the target compound in 65% overall yield.

Challenges and Solutions

  • Regioselectivity : Steric hindrance at the dioxolane 2-position favors substitution at the ethyl chain.
  • Solvent Choice : DMSO enhances ethoxide nucleophilicity without hydrolyzing the acetal.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields diols.

    Substitution: Results in the formation of various substituted dioxolanes depending on the substituent introduced.

Scientific Research Applications

2-(2-Ethoxyethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, thereby modulating their activity. The dioxolane ring provides a stable framework that can interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Reactivity Chloroethyl Group: 2-(2-Chloroethyl)-1,3-dioxolane (CAS 7451-06-1) is highly reactive in nucleophilic substitution reactions due to the labile chlorine atom, enabling its use in synthesizing amines or ethers . Aminoethyl Group: 2-(2-Aminoethyl)-1,3-dioxolane (CAS 5754-35-8) serves as a precursor for bioactive molecules, such as piperidine derivatives, via reductive amination or coupling reactions .

Physical and Industrial Applications Volatility: 2-Ethyl-1,3-dioxolane (CAS 2568-96-9) is a low-molecular-weight compound used as a solvent in coatings and adhesives due to its volatility . Flavoring Agents: Ethyl-2-methyl-1,3-dioxolane-2-yl-acetate (CAS 6413-10-1) is commercially marketed as Fructone, imparting fruity notes in perfumes and food .

Metabolic and Biological Behavior

  • Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane), a bronchospasmolytic agent, undergoes regioselective metabolism via oxidation at the dioxolane ring, leading to ring-opening metabolites . This suggests that 1,3-dioxolane derivatives with bulky substituents (e.g., ethoxyethyl) may exhibit similar metabolic pathways.

Synthetic Strategies Bromoethyl Precursors: 2-(2-Bromoethyl)-1,3-dioxolane (CAS N/A) is a key intermediate for synthesizing aminoethyl derivatives via Gabriel synthesis or palladium-catalyzed couplings . Oxidative Coupling: 2-(2-Furyl)-1,3-dioxolane is utilized in palladium-catalyzed oxidative homocoupling to generate bifurfural, a monomer for biobased polymers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 2-(2-Ethoxyethyl)-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves acid-catalyzed ketalization of α-hydroxyacids or etherification of 1,3-dioxolane derivatives. For example, analogous compounds like 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane are synthesized using sulfuric acid as a catalyst under reflux conditions . Key variables include temperature (optimized near 80–100°C), stoichiometry of the ethoxyethyl group donor, and reaction time (6–12 hours). Yield improvements are achieved via inert atmospheres (e.g., nitrogen) to suppress oxidation side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical for >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dioxolane ring and ethoxyethyl substituents. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities, while Infrared (IR) spectroscopy verifies functional groups (e.g., C-O-C stretching at 1,100 cm⁻¹). Polarimetry can assess enantiomeric purity if chiral centers are present. Cross-validation with computational methods (e.g., DFT calculations for NMR chemical shifts) enhances structural certainty .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or oxidizing agents. Stability studies for similar dioxolanes indicate decomposition thresholds at >40°C, releasing toxic aldehydes or ketones .

Advanced Research Questions

Q. How does this compound interact with Grignard reagents, and what mechanistic insights explain its reactivity?

  • Methodological Answer : The dioxolane ring’s electron-rich oxygen atoms facilitate nucleophilic attack. For example, 2-(2-bromoethyl)-1,3-dioxolane reacts with Grignard reagents (e.g., RMgX) to form ketone adducts via ring-opening mechanisms. Kinetic studies show rate dependence on solvent polarity (THF > ether) and alkyl chain length of the Grignard reagent. Mechanistic pathways are confirmed using isotopic labeling (²H/¹³C) and in-situ FTIR to track intermediate formation .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Apparent discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example, solubility in water is limited (logP ≈ 1.5) but increases in aprotic solvents like DMSO. Use Hansen Solubility Parameters (HSPs) to model interactions: δD (dispersion) ≈ 17 MPa¹/², δP (polar) ≈ 6 MPa¹/², δH (hydrogen bonding) ≈ 8 MPa¹/². Experimental validation via cloud-point titration or differential scanning calorimetry (DSC) clarifies phase behavior .

Q. How can computational modeling predict the compound’s behavior in drug delivery systems?

  • Methodological Answer : Molecular dynamics (MD) simulations assess its compatibility with lipid bilayers or polymeric nanoparticles. Parameters include partition coefficients (logP), diffusion rates, and binding free energies to hydrophobic drugs (e.g., paclitaxel). Density Functional Theory (DFT) predicts regioselectivity in esterification or oxidation reactions, guiding derivatization for enhanced bioavailability .

Q. What experimental protocols mitigate risks of byproduct formation during large-scale synthesis?

  • Methodological Answer : Implement continuous-flow reactors with real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediates like ethylene glycol derivatives. Optimize residence time and temperature gradients to suppress polycondensation (a common side reaction in dioxolane synthesis). Post-reaction quenching with aqueous NaHCO₃ neutralizes residual acid catalysts, minimizing degradation .

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